tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate;hydrochloride

Description

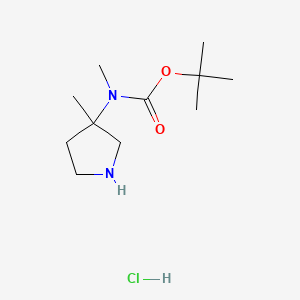

tert-Butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate; hydrochloride is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group, a methyl-substituted pyrrolidine ring, and an N-methyl substituent. Its molecular formula is C₁₀H₂₁ClN₂O₂, with a molecular weight of 236.74 g/mol (CAS: 1946021-37-9) . The compound is commonly utilized as a protein degrader building block in medicinal chemistry, owing to its structural versatility and ability to modulate pharmacokinetic properties . The hydrochloride salt enhances aqueous solubility, making it suitable for synthetic applications in drug discovery pipelines .

Properties

Molecular Formula |

C11H23ClN2O2 |

|---|---|

Molecular Weight |

250.76 g/mol |

IUPAC Name |

tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate;hydrochloride |

InChI |

InChI=1S/C11H22N2O2.ClH/c1-10(2,3)15-9(14)13(5)11(4)6-7-12-8-11;/h12H,6-8H2,1-5H3;1H |

InChI Key |

FMFHTWAGSSCSCT-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCNC1)N(C)C(=O)OC(C)(C)C.Cl |

Origin of Product |

United States |

Preparation Methods

Chemical Identity and Properties

Preparation Methods

General Synthetic Route

The most established preparation method for tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate;hydrochloride involves a two-step process:

-

- Reactants: tert-butyl chloroformate and N-methyl-3-methylpyrrolidine

- Base: Triethylamine (or similar non-nucleophilic base)

- Solvent: Anhydrous dichloromethane or tetrahydrofuran

- Conditions: Anhydrous, inert atmosphere (e.g., nitrogen or argon), typically at 0–25°C

- Procedure:

- Dissolve N-methyl-3-methylpyrrolidine and triethylamine in the chosen solvent.

- Cool the mixture (if required) and add tert-butyl chloroformate dropwise with stirring.

- Allow the reaction to proceed, monitoring by TLC or HPLC.

- Upon completion, the mixture is washed and the organic layer is dried and concentrated to afford the crude carbamate.

Conversion to Hydrochloride Salt

- Reactant: Crude tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate

- Reagent: Hydrogen chloride gas or concentrated hydrochloric acid (in ether or dioxane)

- Procedure:

Industrial and Scale-Up Considerations

-

- Batch reactors are commonly used for laboratory and small-scale production, allowing optimization of temperature, pressure, and reaction time to maximize yield and purity.

- Continuous flow reactors are preferred in industrial contexts for improved control, safety, and scalability. These systems enable precise regulation of reaction parameters and efficient heat/mass transfer, reducing side reactions and improving product consistency.

-

- Reaction temperature, stoichiometry, and base selection are critical for maximizing yield and minimizing by-products.

- Strict exclusion of moisture is necessary during the carbamate formation to prevent hydrolysis of the tert-butyl ester.

Data Table: Summary of Preparation Conditions

Mechanistic Considerations

- The reaction mechanism involves nucleophilic attack by the secondary amine (N-methyl-3-methylpyrrolidine) on the carbonyl carbon of tert-butyl chloroformate, forming the carbamate linkage and releasing HCl, which is neutralized by triethylamine.

- Conversion to the hydrochloride salt is a straightforward acid-base reaction, where the free base carbamate reacts with HCl to yield the crystalline salt.

Notes and Best Practices

- Anhydrous Conditions : Essential during carbamate formation to prevent hydrolysis.

- Base Selection : Triethylamine is preferred due to its non-nucleophilic nature; other tertiary amines may also be used.

- Temperature Control : Lower temperatures help control exothermicity and suppress side reactions.

- Analytical Monitoring : TLC, HPLC, or NMR can be used to monitor reaction progress and confirm product identity.

- Safety : tert-butyl chloroformate and HCl are hazardous; appropriate PPE and fume hoods are mandatory.

Chemical Reactions Analysis

tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate;hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate;hydrochloride is widely used in scientific research, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It is used in studies involving enzyme inhibition and protein interactions.

Medicine: Research on this compound includes its potential use in drug development and therapeutic applications.

Industry: It is utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Ring Size and Strain

- Pyrrolidine vs. Azetidine : The target compound’s 5-membered pyrrolidine ring offers reduced ring strain compared to 4-membered azetidine derivatives (e.g., CAS 2725791-23-9) . Azetidines may exhibit higher reactivity due to strain but could compromise metabolic stability.

- Bicyclic Systems : Compounds like C₁₁H₂₀ClN₂O₂ (CAS 880545-32-4) incorporate bicyclic frameworks, enhancing conformational rigidity , which is advantageous for targeting specific protein pockets .

Substituent Effects

Stereochemistry

Salt Forms

- Free bases (e.g., C₁₀H₂₀N₂O₂) lack the hydrochloride counterion, reducing solubility but offering flexibility in salt selection during formulation .

Biological Activity

tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate; hydrochloride is a carbamate derivative that has garnered attention in the fields of organic synthesis and pharmaceutical research due to its unique structural properties and potential biological activities. This compound is characterized by a tert-butyl group, a 3-methylpyrrolidine moiety, and a carbamate functional group, which contribute to its reactivity and interactions with biological systems.

- Molecular Formula : C11H23ClN2O2

- Molecular Weight : 250.77 g/mol

- CAS Number : 2901102-01-8

Synthesis

The synthesis of tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate; hydrochloride typically involves the reaction of tert-butyl chloroformate with N-methyl-3-methylpyrrolidine in the presence of a base, such as triethylamine. The reaction is conducted under anhydrous conditions to prevent hydrolysis, followed by the addition of hydrochloric acid to form the hydrochloride salt.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The carbamate group can form covalent bonds with active site residues in enzymes, leading to inhibition of their activity. Additionally, hydrolysis of the carbamate can release the active amine, which may modulate enzyme activity or receptor binding.

Research Findings

Recent studies have demonstrated significant biological activities associated with tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate; hydrochloride:

- Enzyme Inhibition : The compound has been investigated for its potential role in inhibiting various enzymes, which may be beneficial in drug development targeting diseases such as cancer and neurodegenerative disorders .

- Receptor Binding : Research indicates that this compound can bind to specific receptors, influencing signaling pathways involved in cellular responses.

- Therapeutic Potential : Its unique structure suggests potential use as a prodrug or a protecting group for amines in pharmaceutical applications, enhancing drug delivery and efficacy.

Case Studies

Several case studies have highlighted the biological implications of this compound:

- Case Study 1 : A study focused on the inhibition of acetylcholinesterase (AChE) showed that tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate; hydrochloride effectively reduced enzyme activity, suggesting potential applications in treating Alzheimer's disease.

- Case Study 2 : Another investigation explored its interaction with GABA receptors, indicating that this compound could modulate neurotransmitter activity, thereby influencing mood and anxiety disorders.

Comparative Analysis with Similar Compounds

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| (S)-tert-butyl (3-methylpyrrolidin-3-yl)carbamate hydrochloride | Different stereochemistry affecting biological activity | Variable enzyme inhibition |

| N-tert-butoxycarbonyl-3-methylpyrrolidine | Lacks the hydrochloride salt | Reduced solubility and reactivity |

| tert-butyl N-[3-(methoxymethyl)azetidin-3-yl]carbamate hydrochloride | Contains an azetidine ring | Differing reactivity profile |

The uniqueness of tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate; hydrochloride lies in its specific stereochemistry and the presence of the hydrochloride salt, which significantly affects its solubility, stability, and reactivity compared to similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.